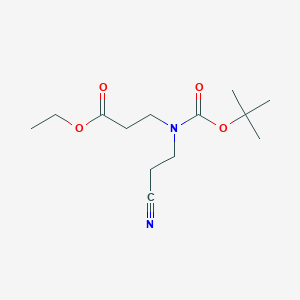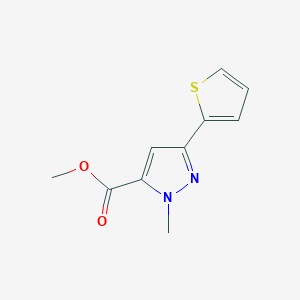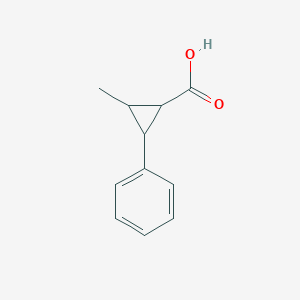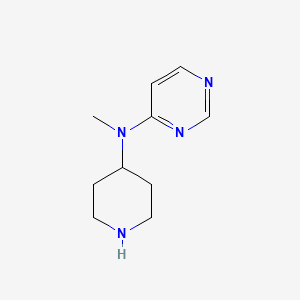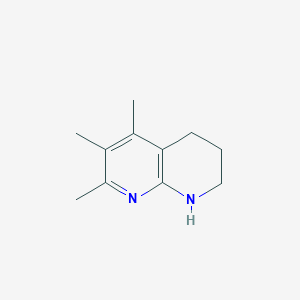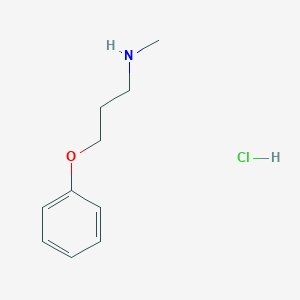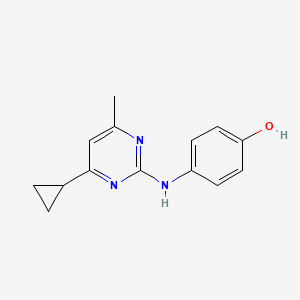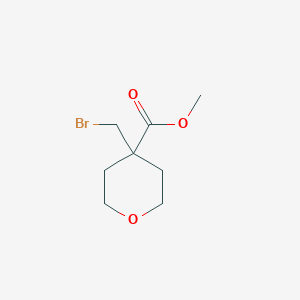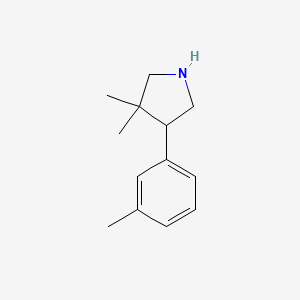
3,3-Dimethyl-4-(m-tolyl)pyrrolidine
Descripción general
Descripción
3,3-Dimethyl-4-(m-tolyl)pyrrolidine, also known as DMP, is a cyclic amine compound that is commonly used in synthetic organic chemistry. It is a versatile building block for a variety of synthetic processes, and has been used in the synthesis of many different compounds, including pharmaceuticals, agrochemicals, and polymers. DMP has been studied extensively for its potential application in various scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Highly Regio- and Enantioselective Organocatalytic Conjugation: A study by Chowdhury and Ghosh (2009) demonstrated the use of an (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid combination for catalyzing the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, achieving high yield and excellent regio- and enantioselectivity. The silyl group was crucial for regioselection and substrate reactivity Chowdhury & Ghosh, 2009.
Molecular Structure and Spectroscopic Characterization
- Molecular Structure (XRD) and Spectroscopy: Srikanth et al. (2020) provided a comprehensive study on the structural and quantum mechanical properties of a pyrrole analogue. This included X-ray diffraction, IR, Raman, UV, and fluorescence spectroscopy, comparing experimental findings with theoretical simulations. The study highlighted the molecule's stability, electronic spectrum, and potential bioactivity against arylacetonitrilase inhibitor, emphasizing the broader applicability of pyrrolidine derivatives in medicinal activities Srikanth et al., 2020.
Applications in Catalysis
- Asymmetric Catalysis with "Planar-chiral" Derivatives: Research by Fu (2004) explored "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP), a versatile nucleophilic catalyst, demonstrating their effectiveness in various processes including the Staudinger synthesis of beta-lactams, acylation of silyl ketene acetals, and kinetic resolution of amines. This highlights the adaptability of pyrrolidine structures in catalytic applications Fu, 2004.
Photogeneration and Hydrogen Production
- Photogeneration of Hydrogen from Water: A study by Du, Knowles, and Eisenberg (2008) utilized a complex involving a pyridine derivative as a photosensitizer in a system for visible light-driven hydrogen production from water. This research underscores the potential of pyrrolidine and pyridine derivatives in renewable energy applications Du, Knowles, & Eisenberg, 2008.
Propiedades
IUPAC Name |
3,3-dimethyl-4-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-5-4-6-11(7-10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEJNQOSBDXYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(m-tolyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



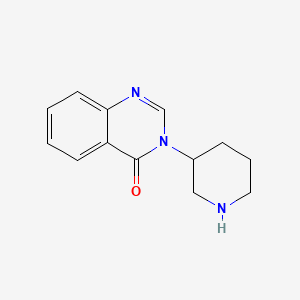
![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)
